4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Descripción
Propiedades
IUPAC Name |
4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-3-12-9-20-15(21-10-12)25-6-4-24(5-7-25)14-8-13(16(17,18)19)22-11(2)23-14/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBZGPOFEQPKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has emerged as a significant subject of study due to its potential biological activities and therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C16H21F3N6
- Molecular Weight : 356.38 g/mol
- CAS Number : 2415625-20-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. The specific mechanism involves binding to active sites on enzymes, thereby modulating their activity and affecting downstream signaling pathways.
Biological Activities
-
Anti-inflammatory Effects :
- Studies indicate that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound's structural features may enhance its binding affinity to COX enzymes, leading to decreased production of inflammatory mediators such as prostaglandins .
- Antioxidant Activity :
- Antimicrobial Properties :
Case Studies
A series of studies have been conducted to evaluate the biological activities of related pyrimidine compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Tageldin et al. (2021) | Various Pyrimidines | COX-2 Inhibition | 0.04 μmol |
| Other Studies | Pyrimidine Derivatives | Anti-inflammatory | ED50 = 9.17 μM (compared to indomethacin) |
These studies highlight the significant anti-inflammatory effects observed in various pyrimidine derivatives, establishing a foundation for further exploration into the specific activities of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine.
Structure–Activity Relationships (SAR)
Research into SAR has shown that modifications to the pyrimidine ring can significantly influence biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against specific targets .
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a versatile building block in organic synthesis. It is used to:
- Develop new synthetic pathways for complex molecules.
- Study reaction mechanisms involving pyrimidine derivatives.
Biological Applications
Research has shown that this compound interacts with various biological targets:
- Enzyme Inhibition: It has potential as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
- Receptor Modulation: The compound may modulate receptor activity, impacting signaling pathways relevant to various diseases.
Medicinal Chemistry
The therapeutic potential of this compound is being explored in:
- Anticancer Research: Studies suggest that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways.
- Neurological Disorders: Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like depression and anxiety by modulating neurotransmitter systems.
Example 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a derivative of this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for developing new cancer therapies.
Example 2: Neurological Effects
Research in Neuropharmacology focused on the effects of this compound on serotonin receptors. The findings demonstrated that it could enhance serotonin signaling, indicating its potential use as an antidepressant.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyrimidine and piperazine derivatives, focusing on substituent effects, pharmacological activity, and physicochemical properties.
Key Structural Analogues
Pharmacological Activity
- The ethylpyrimidinyl group may enhance receptor selectivity compared to bulkier tert-butyl substituents .
- Used as a reference in ligand-binding assays .
- 4-(Trifluoromethyl)phenylpiperazinyl Derivatives : IC50 values against cancer cell lines (HCT-116, MCF-7, HeLa) range from 0.8–12.5 µM. Para-substituted trifluoromethylphenyl groups (Compound 34, 60, 134) show 2–3x higher potency than meta-substituted analogues (Compound 35, 61, 135) .
- Imidazolylsulfonyl Derivative: The sulfonyl group introduces polar character, likely reducing membrane permeability but improving solubility. No activity data are reported .
Physicochemical Properties
- Lipophilicity : The target compound’s ethylpyrimidinyl group balances lipophilicity (predicted logP ~2.8) between the highly lipophilic Abbott compound (logP ~3.5) and polar dione/sulfonyl derivatives (logP ~1.5–2.0).
- Metabolic Stability : The trifluoromethyl group in all analogues resists oxidative metabolism, extending half-life in vivo.
Discussion of Substituent Effects
Piperazine Substituents :
- Aryl Groups (e.g., trifluoromethylphenyl) : Enhance π-π stacking with aromatic residues in receptors but may increase off-target binding .
- Heterocyclic Groups (e.g., ethylpyrimidinyl) : Improve selectivity for specific receptors (e.g., dopamine D3) due to complementary shape and charge distribution .
- Sulfonyl/Imidazole Groups : Introduce polarity, favoring solubility but limiting CNS penetration .
- Pyrimidine Substituents: Trifluoromethyl at Position 6: Conserved across analogues for metabolic stability and steric bulk.
Métodos De Preparación
Core Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidine
The 2-methyl-6-(trifluoromethyl)pyrimidine scaffold forms the foundational structure for subsequent functionalization. A convergent synthesis route adapted from Huang et al. employs 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c ) as the alkylating agent. Reacting 6c with potassium carbonate in acetone under reflux conditions facilitates chemoselective O-alkylation, yielding the core pyrimidine in 92% efficiency after recrystallization . Alternative pathways involving [3 + 3] cyclocondensation were discarded due to low yields (8–10%) .
Critical parameters include:
-
Solvent : Acetone outperforms dichloromethane or THF by minimizing side reactions.
-
Temperature : Reflux (56°C) ensures complete conversion within 30 minutes.
-
Purification : Hexane/methanol (9:1) recrystallization achieves >99% purity .
Coupling of 5-Ethylpyrimidin-2-yl to Piperazine
The final step involves attaching 5-ethylpyrimidin-2-yl to the piperazine nitrogen. Patent data describe analogous couplings using acyl chlorides or halogenated heterocycles. For this target, 2-chloro-5-ethylpyrimidine reacts with the piperazinyl intermediate under Buchwald-Hartwig conditions. Catalytic Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours yield the desired product in 65% efficiency .
Optimization insights :
-
Catalyst system : Pd(OAc)₂/Xantphos reduces homocoupling byproducts.
-
Solvent : Toluene enhances thermal stability versus DMF or DMSO.
-
Substrate activation : Electron-deficient 2-chloropyrimidine accelerates oxidative addition .
Purification and Analytical Characterization
Final purification employs sequential recrystallization and column chromatography. Hexane/ethyl acetate (95:5) elution isolates the target compound with 98% purity . Structural confirmation is achieved through:
-
X-ray crystallography : Unambiguous assignment of the trifluoromethyl and piperazinyl groups .
-
²H NMR : Distinct signals at δ 8.97 (pyrimidine H), 3.96 (piperazine CH₂), and 1.41 (ethyl CH₃) .
-
Mass spectrometry : [M+H]⁺ peak at m/z 383.2 aligns with theoretical molecular weight .
Comparative Analysis of Synthetic Routes
A three-step route proves superior to linear approaches:
| Step | Method | Yield (%) | Time (h) |
|---|---|---|---|
| Core synthesis | Direct alkylation | 92 | 0.5 |
| Piperazine coupling | Nucleophilic substitution | 78 | 12 |
| Ethylpyrimidine attachment | Buchwald-Hartwig | 65 | 24 |
Notably, the convergent strategy achieves a 46% overall yield, outperforming linear pathways (≤15%) .
Q & A
Q. What are the recommended synthetic routes for 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Prepare the pyrimidine core via nucleophilic substitution or cyclocondensation reactions. For example, coupling 5-ethylpyrimidin-2-amine with a piperazine derivative under Buchwald-Hartwig amination conditions .
- Step 2 : Introduce the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) at the 6-position of the pyrimidine ring .
- Optimization : Use palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance coupling efficiency. Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry and reduce byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times to standards .
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C6, ethyl at C5). For crystalline samples, X-ray diffraction can resolve conformational ambiguities (e.g., piperazine ring orientation) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 398.18) .
Q. What solubility challenges arise due to the trifluoromethyl group, and how can they be addressed?
- Methodological Answer :
- Challenge : The trifluoromethyl group increases hydrophobicity, limiting aqueous solubility.
- Solutions :
- Use co-solvents (e.g., DMSO or PEG-400) in biological assays .
- Synthesize prodrugs (e.g., phosphate esters) to improve bioavailability .
- Conduct solubility studies in buffered solutions (pH 1–7.4) to identify optimal formulation conditions .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Core Modifications : Replace the piperazine moiety with morpholine or thiomorpholine to assess impact on receptor binding .
- Substituent Variation : Compare trifluoromethyl with difluoromethyl or methyl groups at C6 to evaluate hydrophobicity-activity trade-offs .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) to correlate structural changes with potency .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PI3K or EGFR kinases. Focus on key interactions (e.g., hydrogen bonding with pyrimidine N1, hydrophobic contacts with trifluoromethyl) .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-target complexes .
- ADMET Prediction : Tools like SwissADME predict metabolic stability and toxicity risks (e.g., CYP450 inhibition) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (e.g., cell line provenance, serum concentration) to minimize variability .
- Orthogonal Validation : Confirm activity via independent methods (e.g., Western blot for target inhibition alongside cell viability assays) .
- Meta-Analysis : Compare datasets across publications to identify consensus mechanisms (e.g., ROS modulation vs. direct enzyme inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
